2-(2,3-Dichloro-4-fluorophenyl)acetic acid

Description

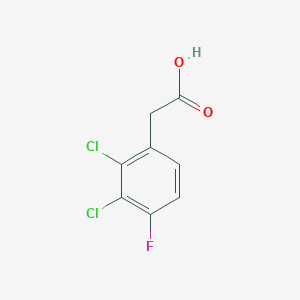

2-(2,3-Dichloro-4-fluorophenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 3, and a fluorine atom at position 4, linked to an acetic acid moiety.

Properties

IUPAC Name |

2-(2,3-dichloro-4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOGPFGVSSBPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-4-fluorophenyl)acetic acid typically involves the reaction of 2,3-dichloro-4-fluorobenzene with acetic acid derivatives under specific conditions. One common method includes the use of a phase transfer catalyst and a polar solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acids .

Scientific Research Applications

2-(2,3-Dichloro-4-fluorophenyl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research explores its potential therapeutic uses, including its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The number, position, and type of halogen substituents significantly impact acidity, solubility, and reactivity.

Table 1: Substituent and Molecular Weight Comparison

- Acidity: The electron-withdrawing effects of chlorine and fluorine lower the pKa of the acetic acid group compared to non-halogenated analogs. For example, 2-(2,3-Difluorophenyl)acetic acid (pKa ~3.1) is more acidic than phenylacetic acid (pKa ~4.3) due to stronger inductive effects from fluorine .

- Solubility : Chlorine’s hydrophobic nature reduces aqueous solubility compared to fluorine-substituted analogs like 2-(4-Fluoro-2-methylphenyl)acetic acid .

Biological Activity

2-(2,3-Dichloro-4-fluorophenyl)acetic acid, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article summarizes the existing literature, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C9H7Cl2F O2

- Molecular Weight: 232.06 g/mol

The compound's structure is characterized by a dichloro and fluorine substitution on the phenyl ring, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that the compound may exert its effects through:

- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain phosphodiesterases (PDEs), which play critical roles in cellular signaling and inflammation modulation .

- Anti-inflammatory Effects: Studies suggest that it may reduce pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases .

Anti-inflammatory Activity

Research has indicated that this compound can effectively reduce inflammation in various models. For instance:

- Case Study: In a preclinical model of asthma, the compound demonstrated significant reductions in airway hyperactivity and eosinophilic inflammation, suggesting its potential as a treatment for respiratory conditions .

Antitumor Activity

Emerging evidence suggests that this compound may also possess antitumor properties:

- In Vitro Studies: The compound has shown selective cytotoxic effects against cancer cell lines, including breast cancer (MDA-MB-231) and chronic lymphocytic leukemia (CLL) cells. IC50 values ranged from 0.17 to 2.69 µM, indicating potent antiproliferative effects .

- Mechanism: The antitumor activity is likely mediated through the induction of reactive oxygen species (ROS) and modulation of cell cycle-related proteins .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(4-Fluorophenyl)acetic acid | Structure | Moderate anti-inflammatory | 5.0 |

| 2-(3-Chloro-4-fluorophenyl)acetic acid | Structure | Weak antitumor | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.